N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-3-24-15-8-6-14(7-9-15)18-16(23)12-25-17-20-19-13(2)22(17)21-10-4-5-11-21/h4-11H,3,12H2,1-2H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFPIGRQFMQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.39 g/mol. The compound features a triazole ring, an ethoxyphenyl group, and a sulfanylacetamide moiety, contributing to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH to optimize yields. The general synthetic pathway includes:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Ethoxyphenyl Group : This step often requires alkylation reactions using appropriate reagents.
- Sulfanylation : The sulfanyl group is introduced via nucleophilic substitution reactions.
Anticancer Properties
Research indicates that triazole derivatives exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism or direct interference with cellular signaling pathways.
In a study evaluating the cytotoxic effects of triazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The selectivity towards cancer cells suggests potential for targeted therapies.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound may exert its antifungal effects by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis, thereby disrupting fungal growth and viability .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : Compounds with triazole structures often inhibit enzymes critical for cellular metabolism.
- Receptor Interaction : The compound may interact with specific receptors or proteins within cells, modulating their activity and leading to therapeutic effects.
- Antioxidant Activity : Some studies suggest that triazole derivatives may exhibit antioxidant properties, further contributing to their protective effects against cellular damage.
Data Summary
Case Studies
In recent research focusing on related triazole compounds:
- Cytotoxicity Assessment : A study evaluated various triazole derivatives for their ability to inhibit cancer cell proliferation. Compounds similar to this compound showed enhanced cytotoxicity against melanoma cells compared to non-cancerous cells .
- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could disrupt critical signaling pathways in cancer cells, leading to apoptosis and reduced migration capabilities .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The compound is typically synthesized via multi-step reactions involving:
- Alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH) .
- Condensation reactions using pyridine and zeolite catalysts (e.g., Zeolite Y-H) under reflux (150°C, 5 hours) to form the triazole core .
- Paal-Knorr cyclization to introduce the pyrrole moiety at the 4th position of the triazole ring . Post-synthesis, purification involves recrystallization from ethanol or aqueous hydrochloric acid .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, as demonstrated in analogous triazole-acetamide derivatives .
- Spectroscopic techniques :
- ¹H/¹³C NMR to confirm substituent integration (e.g., ethoxyphenyl, pyrrole, and sulfanyl groups).
- FT-IR for functional group identification (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–S/C–N stretches) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-exudative activity : Carrageenan-induced rat paw edema models to assess inflammation reduction .
- Dose-response studies (10–100 µM) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological strategies include:
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) to refine temperature, catalyst loading, and solvent ratios .
- Flow chemistry : Continuous-flow reactors for precise control of reaction kinetics and reduced side products, as demonstrated in diazomethane synthesis .
- Catalyst screening : Zeolite Y-H or pyridine derivatives enhance regioselectivity in triazole formation .
Q. What computational tools are suitable for predicting SAR and binding modes?
Advanced approaches involve:
- Molecular docking (AutoDock, Schrödinger Suite) to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- DFT calculations (Gaussian 09) to map electronic properties (HOMO-LUMO gaps, electrostatic potentials) and correlate with bioactivity .
- QSAR models using ML algorithms (e.g., Random Forest) to predict activity based on substituent descriptors (logP, polar surface area) .
Q. How can contradictory bioactivity data between analogs be resolved?
Contradictions often arise from substituent effects. Resolution strategies include:
- Meta-analysis of analogs (e.g., furan vs. pyrrole substitutions) to identify critical functional groups .
- Proteomics profiling : LC-MS/MS to compare protein targets in cells treated with active vs. inactive analogs .
- Crystallographic studies : SC-XRD of ligand-target complexes (e.g., kinase inhibitors) to validate binding hypotheses .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key challenges and solutions:
- Low solubility : Use of co-solvents (DMSO:PEG 400) or nanoformulation to enhance bioavailability .
- Thermal instability : Low-temperature flow reactors to prevent degradation during exothermic steps .
- Purification bottlenecks : High-performance liquid chromatography (HPLC) with C18 columns for high-purity batches (>98%) .
Methodological Notes
- Synthetic Reproducibility : Document catalyst batch variability (e.g., Zeolite Y-H activation protocols) to ensure consistency .
- Biological Assays : Include positive controls (e.g., diclofenac for anti-inflammatory studies) and validate cell line authenticity via STR profiling .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral data and crystallographic coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
